(4R)-4-Hydroxy-2,2-dimethylpentan-3-one
Description
Properties
CAS No. |
124089-61-8 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(4R)-4-hydroxy-2,2-dimethylpentan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3/t5-/m1/s1 |
InChI Key |
CLDPAGCOQSJLSP-RXMQYKEDSA-N |
SMILES |
CC(C(=O)C(C)(C)C)O |
Isomeric SMILES |
C[C@H](C(=O)C(C)(C)C)O |
Canonical SMILES |
CC(C(=O)C(C)(C)C)O |
Synonyms |
3-Pentanone, 4-hydroxy-2,2-dimethyl-, (R)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Drug Development
(4R)-4-Hydroxy-2,2-dimethylpentan-3-one serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield bioactive molecules. For example:
- Synthesis of Analgesics : It has been used in the synthesis of analgesic compounds due to its ability to modify pain pathways at the molecular level.
- Antibacterial Agents : The compound has been explored for its potential in developing antibacterial agents that target resistant strains .
Case Study: Opioid Derivatives
Recent studies have investigated the use of this compound in synthesizing opioid derivatives. These derivatives have shown promise in providing pain relief while minimizing side effects associated with traditional opioids .
Solvent and Additive
In industrial settings, this compound is utilized as a solvent and additive in various formulations:
- Coatings and Paints : Its properties enhance the durability and performance of coatings.
- Plasticizers : It is employed as a plasticizer in polymer formulations to improve flexibility and workability.
Biochemical Studies
The compound is also significant in biochemical research due to its ability to act as a chiral building block. Researchers utilize it to study enzyme-catalyzed reactions and metabolic pathways.
Case Study: Enzyme Interaction
A study highlighted how this compound interacts with specific enzymes involved in metabolic processes, providing insights into its role in biological systems .
Safety and Environmental Considerations
While this compound has many applications, it is essential to consider its safety profile:
- Toxicity Studies : Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary before widespread industrial use.
- Environmental Impact : As with many chemical compounds, understanding its environmental fate is crucial for sustainable application practices.
Comparison with Similar Compounds
Structural Similarity Analysis
Structural analogs of (4R)-4-Hydroxy-2,2-dimethylpentan-3-one can be identified using computational methods such as Tanimoto similarity scoring (threshold >0.8) and graph-based comparisons . For example:
- (4S)-4-Hydroxy-2,2-dimethylpentan-3-one : The enantiomer of the target compound, differing only in stereochemistry at C4. Such diastereomers often exhibit distinct biological activities and crystallization behaviors.
- 4-Hydroxy-3-methylpentan-2-one : A positional isomer with the hydroxyl group at C3 and methyl at C4. This alters hydrogen-bonding patterns and polarity.
- 2,2-Dimethyl-3-oxopentanol: A tautomer with a secondary alcohol instead of a ketone, affecting its stability and reactivity.
Table 1: Structural Comparison of this compound and Analogs
| Compound | Functional Groups | Stereochemistry | Tanimoto Score* |
|---|---|---|---|
| This compound | Hydroxy, ketone, methyl | R-configuration | 1.00 |
| (4S)-4-Hydroxy-2,2-dimethylpentan-3-one | Hydroxy, ketone, methyl | S-configuration | 0.95 |
| 4-Hydroxy-3-methylpentan-2-one | Hydroxy, ketone, methyl | N/A | 0.85 |
| 2,2-Dimethyl-3-oxopentanol | Alcohol, ketone, methyl | N/A | 0.78 |
Physicochemical and Functional Properties
Quantitative Structure–Property Relationship (QSPR) models demonstrate that structurally similar compounds (e.g., hydroxy ketones) exhibit predictable trends in properties such as boiling point , logP , and retention indices . For instance:
- Hydrogen-bonding capacity: The hydroxyl group enhances solubility in polar solvents compared to non-hydroxylated analogs.
Table 2: QSPR Model Performance for Hydroxy Ketones
| Property | R² (Similar Compounds) | R² (Diverse Compounds) |
|---|---|---|
| Boiling Point | 0.98 | 0.75 |
| LogP | 0.96 | 0.68 |
| Retention Index | 0.99 | 0.72 |
Data adapted from QSPR studies, where models trained on similar compounds (e.g., hydroxy ketones) achieve higher accuracy .
Methodological Considerations
- Tanimoto Similarity : A vector-based approach using molecular fingerprints to quantify structural overlap .
- Graph-Based Comparison : More rigorous but computationally intensive, capturing bond connectivity and stereochemistry .
- QSPR Limitations : Models perform optimally when restricted to structurally homogeneous datasets, as broader chemical diversity reduces predictive accuracy .
Q & A
Q. How can researchers synthesize (4R)-4-Hydroxy-2,2-dimethylpentan-3-one with high enantiomeric purity?
To achieve high enantiomeric purity, asymmetric catalytic methods or enzymatic resolution are recommended. For example, chiral catalysts like organocatalysts or transition-metal complexes can induce stereoselectivity during ketone reduction or hydroxylation steps. Computational tools such as molecular dynamics simulations (e.g., Discovery Studio) can aid in optimizing reaction pathways and predicting stereochemical outcomes . Post-synthesis, chiral HPLC with columns like Chiralpak® IA/IB should be used to validate enantiopurity, as described in regulated pharmaceutical analytical protocols .
Q. What analytical techniques are optimal for characterizing this compound?
A multi-technique approach is essential:
- FTIR : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups.
- NMR : Use H and C NMR to resolve methyl groups (δ ~1.1–1.3 ppm) and the chiral center (split signals due to stereochemistry).
- Chiral HPLC : Quantify enantiomeric excess (e.g., using a Chiralcel® OD column with UV detection at 254 nm) .
- Mass Spectrometry : Confirm molecular weight (C₇H₁₄O₂, exact mass 130.0994) via high-resolution MS.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Management : Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental risks .
Advanced Research Questions
Q. How can researchers address discrepancies in reported stability data of this compound under varying experimental conditions?
Contradictions in stability data often arise from uncontrolled variables (e.g., temperature, light, pH). To resolve this:
- Controlled Degradation Studies : Perform accelerated stability testing under ICH Q1A guidelines, varying temperature (25–40°C) and humidity (60–75% RH).
- Sample Stabilization : Use continuous cooling (4°C) during experiments to reduce thermal degradation, as organic compound decay rates increase with temperature .
- Analytical Consistency : Standardize HPLC methods (e.g., USP Raloxifene protocols) to ensure reproducibility across labs .
Q. What computational approaches aid in predicting the reactivity of this compound in complex reaction systems?
- Molecular Dynamics (MD) Simulations : Model interactions with solvents or catalysts using software like Discovery Studio. Focus on the hydroxyl group’s hydrogen-bonding propensity and steric effects from the 2,2-dimethyl moiety .
- Density Functional Theory (DFT) : Calculate activation energies for oxidation/reduction pathways to prioritize synthetic routes.
- Machine Learning : Train models on existing kinetic data to predict reaction outcomes under novel conditions.
Q. How can researchers design experiments to resolve stereochemical ambiguities in derivatives of this compound?
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing derivatives with heavy atoms (e.g., bromine-substituted analogs).
- Circular Dichroism (CD) : Correlate CD spectra with known stereoisomers to assign configurations.
- Dynamic Kinetic Resolution (DKR) : Employ chiral catalysts to selectively form desired stereoisomers during derivatization .
Q. What strategies mitigate matrix interference when quantifying this compound in environmental or biological samples?
- Sample Cleanup : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices.
- Tandem MS/MS : Enhance specificity by monitoring fragment ions (e.g., m/z 130 → 85 for quantification).
- Internal Standards : Deuterated analogs (e.g., this compound-d₃) improve accuracy in LC-MS workflows .
Methodological Considerations for Experimental Design
- Reproducibility : Document all synthesis and analysis parameters (e.g., HPLC gradient, column lot numbers) to align with FDA/USP guidelines .
- Ethical Compliance : Adhere to institutional safety review protocols, especially when handling hazardous intermediates .
- Data Validation : Use open-source spectral databases (e.g., NIST Chemistry WebBook) to cross-verify NMR/IR peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
